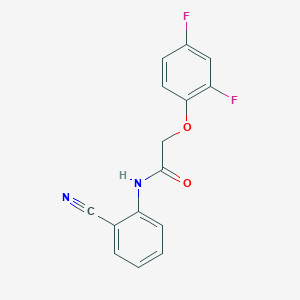

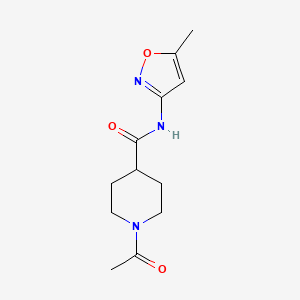

![molecular formula C16H24N2O2 B5314803 N-cyclohexyl-N'-[2-(2-methoxyphenyl)ethyl]urea](/img/structure/B5314803.png)

N-cyclohexyl-N'-[2-(2-methoxyphenyl)ethyl]urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-cyclohexyl-N'-[2-(2-methoxyphenyl)ethyl]urea, also known as GW501516, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was first synthesized by GlaxoSmithKline in the 1990s as a potential treatment for metabolic disorders such as obesity, diabetes, and dyslipidemia. However, it gained notoriety in the sports world for its performance-enhancing effects and was subsequently banned by the World Anti-Doping Agency (WADA) in 2009.

Mécanisme D'action

N-cyclohexyl-N'-[2-(2-methoxyphenyl)ethyl]urea works by activating PPARδ, a nuclear receptor that plays a key role in regulating lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which in turn improves metabolic function and reduces inflammation. In addition, N-cyclohexyl-N'-[2-(2-methoxyphenyl)ethyl]urea has been shown to increase the expression of genes involved in muscle fiber type switching and angiogenesis, which may contribute to its performance-enhancing effects.

Biochemical and Physiological Effects

N-cyclohexyl-N'-[2-(2-methoxyphenyl)ethyl]urea has been shown to have a number of biochemical and physiological effects in animal models and human cell lines. These include increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, as well as reduced inflammation and oxidative stress. In addition, N-cyclohexyl-N'-[2-(2-methoxyphenyl)ethyl]urea has been found to enhance endurance and reduce muscle damage in animal models of exercise-induced fatigue.

Avantages Et Limitations Des Expériences En Laboratoire

N-cyclohexyl-N'-[2-(2-methoxyphenyl)ethyl]urea has several advantages for laboratory experiments, including its high potency, selectivity, and stability. However, it also has some limitations, such as its potential for off-target effects and the need for careful dosing and administration to avoid toxicity.

Orientations Futures

There are several potential future directions for research on N-cyclohexyl-N'-[2-(2-methoxyphenyl)ethyl]urea, including its use as a therapeutic agent for metabolic disorders and cardiovascular diseases, as well as its potential for enhancing athletic performance. In addition, further studies are needed to better understand its mechanism of action and identify potential side effects and safety concerns.

Méthodes De Synthèse

The synthesis of N-cyclohexyl-N'-[2-(2-methoxyphenyl)ethyl]urea involves a multi-step process that begins with the reaction of cyclohexylamine with 2-bromoethyl benzene to form N-cyclohexyl-2-(2-bromoethyl)aniline. The resulting compound is then reacted with potassium cyanate to form N-cyclohexyl-N'-[2-(2-cyanophenyl)ethyl]urea, which is subsequently hydrolyzed with hydrochloric acid to yield N-cyclohexyl-N'-[2-(2-methoxyphenyl)ethyl]urea.

Applications De Recherche Scientifique

N-cyclohexyl-N'-[2-(2-methoxyphenyl)ethyl]urea has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders, cardiovascular diseases, and cancer. It has been shown to improve glucose metabolism, increase insulin sensitivity, and reduce inflammation in animal models of obesity and diabetes. In addition, it has been found to enhance endurance and reduce muscle damage in animal models of exercise-induced fatigue.

Propriétés

IUPAC Name |

1-cyclohexyl-3-[2-(2-methoxyphenyl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-20-15-10-6-5-7-13(15)11-12-17-16(19)18-14-8-3-2-4-9-14/h5-7,10,14H,2-4,8-9,11-12H2,1H3,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIYYDDKFIVDCTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNC(=O)NC2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{2-[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxoethyl}-2-methylpyrimidin-4(3H)-one](/img/structure/B5314754.png)

![6-{[(3,4-dimethoxybenzyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5314758.png)

![4-({[2,2-dimethyl-1-(2-thienyl)cyclopropyl]carbonyl}amino)-N-ethylpiperidine-1-carboxamide](/img/structure/B5314760.png)

![4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-phenylbenzamide](/img/structure/B5314767.png)

![1-(1-{[6-(4-fluorophenyl)pyridin-3-yl]carbonyl}piperidin-3-yl)-3-methylbutan-1-one](/img/structure/B5314776.png)

![2-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B5314784.png)

![2-(5-{[5-(3,4-dimethoxyphenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5314788.png)

![1-benzyl-N-[2-(cyclopentylthio)ethyl]-4-piperidinecarboxamide](/img/structure/B5314796.png)

![methyl 2-(5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5314827.png)